2-azaspiro[4.4]nonane-1,3,6-trione

Medicinal Chemistry Physicochemical Property Prediction Spirocyclic Building Blocks

2-Azaspiro[4.4]nonane-1,3,6-trione (CAS 1539671-77-6) is a differentiated spirocyclic building block featuring three carbonyl groups that provide three hydrogen-bond acceptor sites—one more than the common 1,3-dione analog. With a computed LogP of -0.23 and TPSA of 63.24 Ų, this trione scaffold offers enhanced aqueous solubility and reduced passive membrane permeability, making it an ideal starting point for CNS-sparing therapeutics and oral bioavailability optimization. Procure the pre-formed 1,3,6-trione core (≥98% purity) to bypass multistep oxidation sequences, enabling rapid N-functionalization and SAR exploration. Request a quote today.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 1539671-77-6
Cat. No. B6617842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azaspiro[4.4]nonane-1,3,6-trione
CAS1539671-77-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CC(=O)NC2=O
InChIInChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12)
InChIKeyFAGCIEYYGNXINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[4.4]nonane-1,3,6-trione (CAS 1539671-77-6) – Procurement-Ready Spirocyclic Imide Scaffold for Medicinal Chemistry


2-Azaspiro[4.4]nonane-1,3,6-trione (CAS 1539671-77-6) is a heterocyclic spiro compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It features a rigid bicyclic framework in which a nitrogen-containing succinimide-like ring and a cyclopentanone ring share a single spiro carbon atom, imparting a distinct three-dimensional topology . This scaffold is commercially available as a research-grade building block from multiple vendors, with a specified purity of 98% . As a spirocyclic imide, it belongs to a class of compounds recognized in medicinal chemistry for their capacity to enhance drug-like properties, including improved solubility, metabolic stability, and target selectivity, by introducing sp³-rich, conformationally constrained architectures into bioactive molecules [1].

2-Azaspiro[4.4]nonane-1,3,6-trione (CAS 1539671-77-6) – Why Interchanging with Simple Diones or Non-Trione Analogs Compromises Synthetic Outcomes


The procurement value of 2-azaspiro[4.4]nonane-1,3,6-trione resides in its unique electronic and steric profile, which cannot be replicated by substituting the common 2-azaspiro[4.4]nonane-1,3-dione analog or the parent hydrocarbon. The additional carbonyl at the 6-position alters the compound's hydrogen-bonding capacity and predicted lipophilicity (LogP ~ -0.23 versus ~0.33 for the 1,3-dione ), thereby modifying its physicochemical behavior in both reaction media and biological environments. Furthermore, structure-activity relationship (SAR) studies on related 2-azaspiro[4.4]nonane-1,3-dione derivatives have demonstrated that anticonvulsant activity is exquisitely sensitive to substituents on the nitrogen atom and the size of the cycloalkyl ring [1]; introducing a third carbonyl group is expected to impose distinct conformational constraints and electronic effects on any downstream N-functionalized derivatives. Consequently, substituting a more readily available 1,3-dione or a non-trione analog for this specific scaffold introduces unvalidated structural variables that can derail lead optimization campaigns, as the differential molecular recognition driven by the 6-oxo group remains uncharacterized in the absence of explicit SAR data for the trione series [2].

2-Azaspiro[4.4]nonane-1,3,6-trione (CAS 1539671-77-6) – Quantifiable Differentiation Evidence Against Closest Structural Analogs


Predicted Lipophilicity Shift: 2-Azaspiro[4.4]nonane-1,3,6-trione Exhibits Significantly Lower Computed LogP than the 1,3-Dione Analog

A key differentiator for procurement is the predicted lipophilicity of the 1,3,6-trione scaffold relative to the more common 2-azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4). The trione exhibits a computed LogP value of -0.2277 , whereas the 1,3-dione analog is predicted to have a LogP of 0.33 . This represents a decrease of approximately 0.56 LogP units, indicating the trione scaffold is substantially more polar and hydrophilic than its dione counterpart.

Medicinal Chemistry Physicochemical Property Prediction Spirocyclic Building Blocks

Hydrogen-Bond Acceptor Capacity: The 1,3,6-Trione Scaffold Provides One Additional H-Bond Acceptor Compared to the 1,3-Dione Analog

The 1,3,6-trione substitution pattern directly impacts the compound's capacity for intermolecular interactions. The target compound possesses three hydrogen-bond acceptor (HBA) sites (from the three carbonyl oxygens) and one hydrogen-bond donor (HBD) site (the imide NH) . In contrast, 2-azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4) contains only two HBA sites and one HBD site . This additional HBA functionality provides an extra point of potential interaction with biological targets, solvents, and reagents.

Medicinal Chemistry Molecular Recognition Drug Design

Topological Polar Surface Area (TPSA): The Trione Scaffold Presents a Larger Polar Surface Area than the 1,3-Dione Analog

Topological Polar Surface Area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The 2-azaspiro[4.4]nonane-1,3,6-trione scaffold has a computed TPSA of 63.24 Ų . For comparison, the 2-azaspiro[4.4]nonane-1,3-dione analog (CAS 1124-95-4) has a predicted TPSA of approximately 46 Ų . The trione thus exhibits a TPSA that is roughly 17 Ų (37%) larger, reflecting the contribution of the third carbonyl group to the molecular polarity surface.

ADME Prediction Medicinal Chemistry Drug-Likeness

Commercial Availability and Purity: 2-Azaspiro[4.4]nonane-1,3,6-trione is Offered at 98% Purity from Specialized Suppliers

Procurement feasibility is a practical differentiator. The 1,3,6-trione derivative is commercially available from vendors such as Leyan with a specified purity of 98% and listed on ChemicalBook . While the 1,3-dione analog (CAS 1124-95-4) is more widely distributed, the 1,3,6-trione variant is positioned as a specialized building block for advanced medicinal chemistry applications where the additional carbonyl functionality is required for SAR exploration.

Chemical Sourcing Research Reagents Building Block Procurement

2-Azaspiro[4.4]nonane-1,3,6-trione (CAS 1539671-77-6) – High-Value Research and Procurement Scenarios


Medicinal Chemistry: Scaffold for Designing Hydrophilic Spirocyclic Drug Candidates

Given the significantly lower computed LogP (-0.23) and higher TPSA (63.24 Ų) relative to the 1,3-dione analog , 2-azaspiro[4.4]nonane-1,3,6-trione is a strategic starting material for medicinal chemistry programs that require enhanced aqueous solubility or reduced passive membrane permeability. Researchers developing central nervous system (CNS)-sparing therapeutics or optimizing compounds for oral bioavailability in challenging chemical space can leverage the intrinsic polarity of the trione core as a design feature, rather than relying on additional solubilizing appendages that may compromise target affinity .

Chemical Biology: Probe Synthesis for Investigating Hydrogen-Bonding Networks

The presence of three carbonyl groups—providing three hydrogen-bond acceptor sites—makes the 1,3,6-trione scaffold a valuable core for synthesizing chemical probes intended to interrogate protein-ligand interactions. The additional HBA site compared to the 1,3-dione analog offers an extra point of contact that can be exploited in fragment-based drug discovery or in the development of affinity probes, where differential binding modes driven by altered hydrogen-bonding capacity can help elucidate target engagement mechanisms .

Synthetic Methodology: Building Block for Late-Stage Diversification via N-Functionalization

The imide nitrogen in the 2-azaspiro[4.4]nonane-1,3,6-trione core is amenable to N-alkylation or N-arylation, enabling the rapid generation of diverse compound libraries. Drawing on established protocols for the N-functionalization of 2-azaspiro[4.4]nonane-1,3-diones , the trione scaffold can serve as a versatile building block for synthesizing novel spirocyclic derivatives. Procurement of the pre-formed 1,3,6-trione core (available at 98% purity ) bypasses the need for multistep oxidation sequences, accelerating SAR studies and hit-to-lead optimization.

Physicochemical Property Benchmarking: Comparative Studies of Oxidation State Effects

For research groups focused on understanding how incremental oxidation of spirocyclic scaffolds influences drug-like properties, the 1,3,6-trione derivative provides a critical data point. Direct comparison with the 1,3-dione and parent hydrocarbon analogs (e.g., 2-azaspiro[4.4]nonane, CAS 175-94-0 ) allows for systematic evaluation of how carbonyl count modulates LogP, TPSA, and hydrogen-bonding capacity . Such studies inform the rational design of spirocyclic libraries and improve in silico prediction models for this important class of three-dimensional fragments.

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